molecular formula C5H3ClO2S B186519 5-Chlorothiophene-3-carboxylic acid CAS No. 36157-42-3

5-Chlorothiophene-3-carboxylic acid

Cat. No. B186519
Key on ui cas rn: 36157-42-3
M. Wt: 162.59 g/mol
InChI Key: POVPYUUZOZBLOH-UHFFFAOYSA-N
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Patent
US05840917

Procedure details

3-Thiophenecarboxyalic acid ethyl ester (1.98 g) was dissolved in acetonitrile (30 ml), and sulfuryl chloride (1.5 ml) was added under ice-cooling. The mixture was stirred at 10° C. for 30 minutes, and then 10% aqueous sodium thiosulfate (100 ml) was added. The resulting mixture was stirred at room temperature for 2 hours, and then extracted with diethyl ether. The extract was washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give a mixture of 5-chloro-3-thiophenecarboxylic acid ethyl ester and 2,5-dichloro-3-thiophenecarboxylic acid ethyl ester. This mixture was dissolved in a mixture of ethanol (15 ml) and tetrahydrofuran (15 ml), and 1N aqueous sodium hydroxide (20 ml) was added. The resulting mixture was stirred at room temperature, and then washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a mixture of 5-chloro-3-thiophenecarboxylic acid and 2,5-dichloro-3-thiophenecarboxylic acid (1.7 g). This mixture was suspended in toluene (15 ml), and oxalyl chloride (1.56 ml) was added dropwise. Further, N,N-dimethylformamide (1 drop) was added, and the reaction mixture was stirred at room temperature for 1 hour. The reaction mixture was concentrated under reduce pressure, and the concentrate was dissolved in ethyl acetate (10 ml). The resulting solution was added dropwise to a mixture of 25% aqueous ammonia (16 ml) and ethyl acetate (70 ml) with stirring under ice- cooling. The resulting mixture was stirred at room temperature for 10 minutes, and the organic layer was collected. The aqueous layer was extracted with ethyl acetate. The organic layers were combined, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 5-chloro-3-thiophenecarboxamide (0.76 g).
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
ethyl ester
Quantity
1.98 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
reactant
Reaction Step Five
Name
sodium thiosulfate
Quantity
100 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
1.7 g
Type
reactant
Reaction Step Eight
Quantity
1.56 mL
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)(=O)=O.S([O-])([O-])(=O)=S.[Na+].[Na+].C([O:15][C:16]([C:18]1[CH:22]=[C:21]([Cl:23])[S:20][CH:19]=1)=O)C.C(OC(C1C=C(Cl)SC=1Cl)=O)C.ClC1SC=C(C(O)=O)C=1.ClC1SC(Cl)=CC=1C(O)=O.C(Cl)(=O)C(Cl)=O.C(#[N:63])C>C(O)C.O1CCCC1.[OH-].[Na+].C1(C)C=CC=CC=1.CN(C)C=O>[Cl:23][C:21]1[S:20][CH:19]=[C:18]([C:16]([NH2:63])=[O:15])[CH:22]=1 |f:1.2.3,12.13|

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Four
Name
ethyl ester
Quantity
1.98 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)#N
Step Five
Name
Quantity
1.5 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Six
Name
sodium thiosulfate
Quantity
100 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=CSC(=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=C(SC(=C1)Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CS1)C(=O)O
Name
Quantity
1.7 g
Type
reactant
Smiles
ClC=1SC(=CC1C(=O)O)Cl
Step Nine
Name
Quantity
1.56 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 10° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The extract was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature
WASH
Type
WASH
Details
washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the concentrate was dissolved in ethyl acetate (10 ml)
ADDITION
Type
ADDITION
Details
The resulting solution was added dropwise to a mixture of 25% aqueous ammonia (16 ml) and ethyl acetate (70 ml)
STIRRING
Type
STIRRING
Details
with stirring under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the organic layer was collected
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=CS1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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